

Variculanol: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Variculanol*
Cat. No.: B15579873

[Get Quote](#)

CAS Number: 135513-21-2[1]

This document provides an in-depth technical guide on **Variculanol**, a novel sesterterpenoid. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. The information compiled herein is based on the foundational study by Singh et al. (1991), which first described the isolation and structural elucidation of this compound.

Core Compound Details

Variculanol is a structurally unique sesterterpenoid characterized by a 5/12/5 tricyclic ring system. It was first isolated from the fungus *Aspergillus variecolor*. The determination of its complex structure and absolute stereochemistry was a significant achievement in natural product chemistry, heavily relying on advanced spectroscopic techniques.

Identifier	Value	Reference
CAS Number	135513-21-2	[1]
Molecular Formula	C ₂₅ H ₄₀ O ₂	[1]
Molecular Weight	372.6 g/mol	[1]
Class	Sesterterpenoid	[1]
Origin	<i>Aspergillus variecolor</i>	[1]

Spectral Data

The structural elucidation of **Variculanol** was accomplished through a combination of spectroscopic methods. The following tables summarize the key spectral data as reported in the primary literature.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data unavailable in search results			

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data unavailable in search results	Data unavailable in search results	Data unavailable in search results

Mass Spectrometry and Other Spectral Data

Technique	Key Peaks / Features
High-Resolution Mass Spectrometry (HRMS)	Data unavailable in search results
Infrared (IR) Spectroscopy	Data unavailable in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy	Data unavailable in search results
Optical Rotation	Data unavailable in search results

Experimental Protocols

The following protocols are based on the methodologies described by Singh et al. (1991) for the isolation and characterization of **Variculanol**.

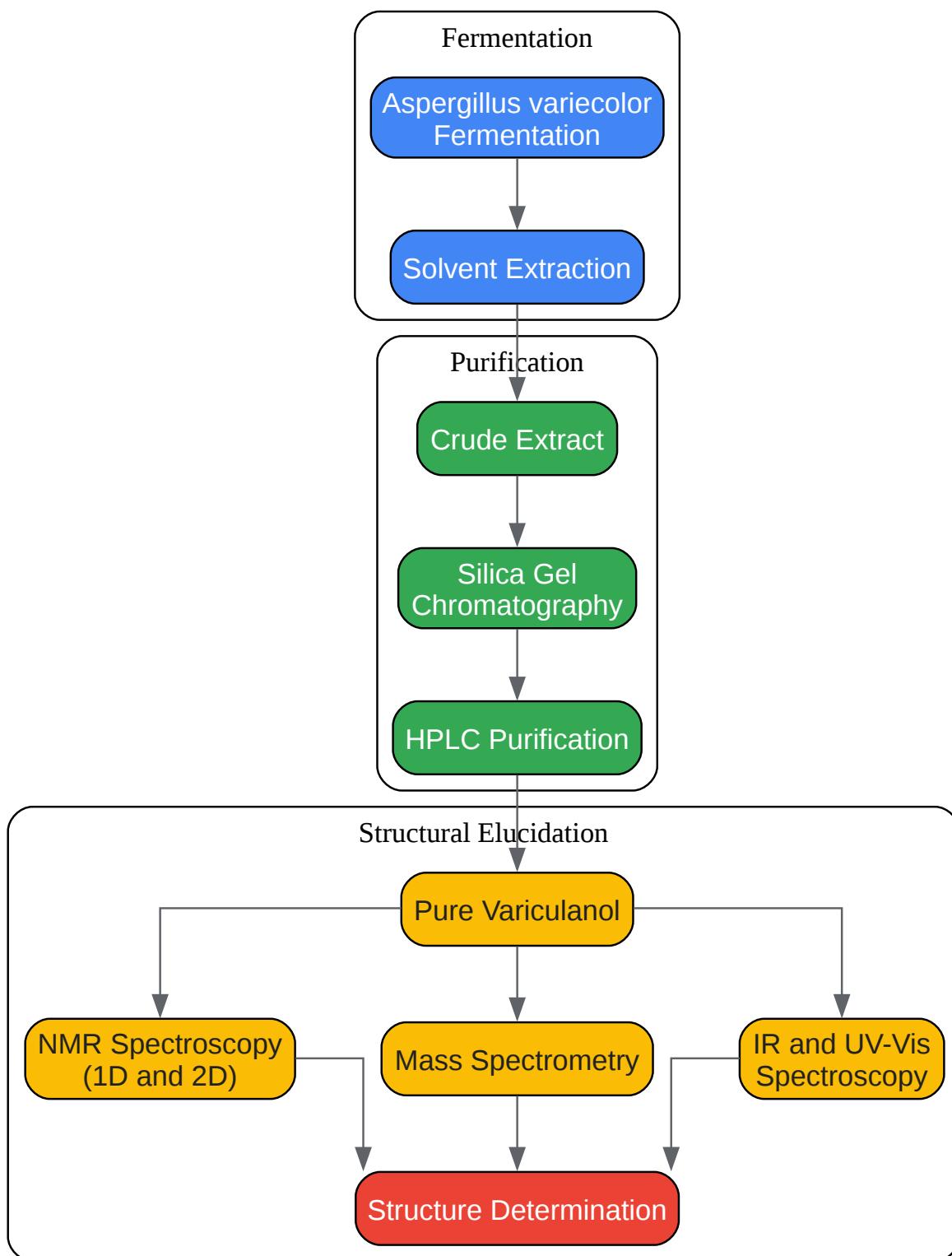
Fermentation of *Aspergillus variecolor*

- Culture and Media: The producing organism, *Aspergillus variecolor*, was cultured in a suitable liquid fermentation medium containing sources of carbon, nitrogen, and mineral salts.
- Fermentation Conditions: The fermentation was carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of secondary metabolites, including **Variculanol**.
- Extraction: Upon completion of the fermentation, the whole broth was typically extracted with an organic solvent, such as ethyl acetate, to partition the microbial metabolites into the organic phase. The organic extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Variculanol

The crude extract was subjected to a series of chromatographic steps to isolate **Variculanol**.

- Initial Fractionation: The crude extract was typically fractionated using techniques like column chromatography on silica gel with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
- Fine Purification: Fractions containing **Variculanol**, as identified by thin-layer chromatography (TLC) or other analytical methods, were further purified using repeated column chromatography, often employing different stationary phases or solvent systems.
- Final Purification: The final purification to obtain pure **Variculanol** was often achieved by high-performance liquid chromatography (HPLC), typically using a reversed-phase column with a mobile phase such as a mixture of methanol and water.


Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a high-field NMR spectrometer. The solvent used was typically deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, were instrumental in establishing the complex connectivity of the molecule.

- Mass Spectrometry (MS): High-resolution mass spectra were acquired to determine the elemental composition of **Variculanol**.
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectra were recorded to identify functional groups, and UV-Vis spectra were used to characterize any chromophores in the molecule.
- Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the compound.

Logical Relationships and Workflows

As there is no publicly available information on the signaling pathways associated with **Variculanol**, the following diagram illustrates the experimental workflow for its isolation and characterization.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of **Variculanol**.

Biological Activity

Currently, there is a lack of publicly available data on the biological activity or potential signaling pathways of **Variculanol**. Further research is required to explore its pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- To cite this document: BenchChem. [Variculanol: A Comprehensive Technical Dossier]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15579873#variculanol-cas-number-and-spectral-data\]](https://www.benchchem.com/product/b15579873#variculanol-cas-number-and-spectral-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com